Dutasteride
Description
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
164656-23-9 | |
| Record name | Dutasteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 164656-23-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
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| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dutasteride is synthesized through a multi-step process involving several key intermediatesOne common method involves the reaction of a steroidal ketone with a trifluoromethylated aromatic amine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as crystallization, purification, and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dutasteride undergoes various chemical reactions, including:
Oxidation: Conversion of the steroidal core to introduce oxygen-containing functional groups.
Reduction: Reduction of ketones to alcohols or other functional groups.
Substitution: Introduction of trifluoromethyl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and trifluoromethylated aromatic amines.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are characterized by their specific functional groups, which contribute to the compound’s biological activity .
Scientific Research Applications
Dutasteride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal synthesis and enzyme inhibition.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating benign prostatic hyperplasia and androgenetic alopecia. .
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dutasteride exerts its effects by inhibiting the enzyme 5-alpha-reductase, which exists in two isoforms: type I and type II. This enzyme is responsible for converting testosterone into dihydrotestosterone, a potent androgen that stimulates prostate growth and hair loss. By blocking this conversion, this compound reduces the levels of dihydrotestosterone, leading to decreased prostate size and improved symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5-alpha-reductase inhibitor used for similar indications, including benign prostatic hyperplasia and androgenetic alopecia.
Tamsulosin: An alpha-blocker used in combination with dutasteride for enhanced therapeutic effects in treating benign prostatic hyperplasia
Uniqueness of this compound
This compound is unique in its ability to inhibit both isoforms of 5-alpha-reductase, making it more effective in reducing dihydrotestosterone levels compared to finasteride, which primarily inhibits only one isoform. This dual inhibition results in a more significant reduction in prostate size and improved clinical outcomes for patients with benign prostatic hyperplasia .
Biological Activity
Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of benign prostatic hyperplasia (BPH) and has shown promise in various other conditions, including androgenetic alopecia and certain types of prostate cancer. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound inhibits both type I and type II isoforms of the 5α-reductase enzyme. This dual inhibition results in a more significant reduction in serum DHT levels—over 90%—compared to approximately 70% with finasteride, a selective type II inhibitor . The inhibition of DHT synthesis leads to decreased prostate volume and improved urinary flow in patients with BPH.
Key Mechanism Insights:
- Inhibition of 5α-reductase : this compound forms a stable complex with both isoenzymes, effectively blocking the conversion of testosterone to DHT.
- Impact on Prostate Health : Reduces prostatic growth and promotes epithelial apoptosis, contributing to symptom relief in BPH patients .
Pharmacokinetics
This compound exhibits extensive hepatic metabolism primarily via the CYP3A4 and CYP3A5 pathways. It has a large volume of distribution (300-500 L) and is highly protein-bound (99% to albumin) in serum . The pharmacokinetic profile indicates that after daily administration of 0.5 mg, semen concentrations reach an average of 3.4 ng/mL .
Efficacy in BPH
A randomized controlled trial demonstrated that this compound significantly improved urinary symptoms and reduced prostate volume compared to placebo. The study involved 600 male patients treated with either this compound or finasteride over an observation period averaging 3.4 years. Results showed that this compound-treated patients had greater improvements in urinary flow rates and reductions in prostate size .
Table 1: Clinical Outcomes in BPH Treatment
| Parameter | This compound (n=295) | Finasteride (n=305) | p-value |
|---|---|---|---|
| Improvement in Qmax (mL/s) | +4.2 | +3.0 | <0.001 |
| Reduction in Prostate Volume (%) | -25% | -18% | <0.01 |
| Adverse Events (%) | 7.6 | 10.5 | 0.201 |
Efficacy in Androgenetic Alopecia
In studies focusing on hair loss treatment, this compound demonstrated superior efficacy compared to finasteride. The adjusted incidence rate ratio indicated that this compound-treated patients had over double the improvement rate in hair growth as measured by the Basic Androgenetic Scale for Patients (BASP) .
Table 2: Hair Growth Outcomes
| Treatment | Improvement Rate (%) | p-value |
|---|---|---|
| This compound | 60 | <0.029 |
| Finasteride | 29 |
Safety Profile
This compound is generally well tolerated; however, potential adverse effects include sexual dysfunction, gynecomastia, and mood changes. A recent study comparing suicide risk between this compound and finasteride users found no significant difference in suicidal outcomes between the two groups .
Table 3: Adverse Events Reported
| Adverse Event | This compound (%) | Finasteride (%) | p-value |
|---|---|---|---|
| Sexual Dysfunction | 7 | 9 | 0.45 |
| Gynecomastia | 1 | 2 | 0.32 |
| Mood Changes | 2 | 3 | 0.40 |
Case Studies and Research Findings
- DUCT Study : A phase II trial investigated the repurposing of this compound for patients with recurrent/metastatic salivary duct carcinoma (SDC). The study aims to evaluate its efficacy when combined with androgen deprivation therapy .
- Long-term Safety Study : A comprehensive review involving over 200,000 participants assessed long-term safety profiles for this compound users compared to finasteride users, indicating comparable safety outcomes across both medications .
Q & A
Q. How should ethical considerations shape this compound trials involving vulnerable populations (e.g., transgender patients)?
- Methodology : Adhere to IRB protocols for informed consent, emphasizing potential hormonal side effects. Use gender-inclusive recruitment strategies and anonymize data to protect privacy. Include patient advocates in trial design to address community-specific concerns .
Guidelines for Data Reporting
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
